molecular formula C8H8BrNO B6252132 5-bromo-2-(oxetan-3-yl)pyridine CAS No. 1823351-06-9

5-bromo-2-(oxetan-3-yl)pyridine

Cat. No. B6252132
CAS RN: 1823351-06-9
M. Wt: 214.1
InChI Key:
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Description

“5-bromo-2-(oxetan-3-yl)pyridine” is a chemical compound with the IUPAC name 2-bromo-5-(oxetan-3-yl)pyridine . It has a molecular weight of 214.06 . The compound is used in laboratory research .

Scientific Research Applications

Drug Discovery

5-bromo-2-(oxetan-3-yl)pyridine: is a valuable compound in the field of drug discovery due to its structural uniqueness. The oxetane ring, a four-membered cyclic ether, is known for its ability to improve pharmacokinetic properties and metabolic stability when incorporated into drug molecules . This compound can serve as a versatile intermediate in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, 5-bromo-2-(oxetan-3-yl)pyridine is used as a building block for complex molecules. Its bromine atom is a reactive site that can undergo various coupling reactions, such as Suzuki or Stille cross-coupling, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science .

Catalysis Studies

The compound’s structure allows it to act as a ligand in catalysis studies. It can coordinate with metal centers to form catalysts that are used in asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Chemical Biology

In chemical biology, 5-bromo-2-(oxetan-3-yl)pyridine can be used to modify biological molecules or probe their functions. For example, it can be incorporated into peptides or nucleotides to study their interactions with enzymes or other biomolecules, providing insights into biological processes and disease mechanisms .

Material Science

This compound can contribute to the development of new materials with unique properties. Its incorporation into polymers or small molecules can lead to materials with enhanced strength, flexibility, or other desirable characteristics, which can be applied in various industries ranging from electronics to aerospace .

Analytical Chemistry

5-bromo-2-(oxetan-3-yl)pyridine: can be used as a standard or reagent in analytical methods. Its well-defined structure and reactivity make it suitable for use in spectroscopic analysis or as a reference compound in chromatographic separations, aiding in the identification and quantification of substances .

Safety and Hazards

While specific safety and hazard information for “5-bromo-2-(oxetan-3-yl)pyridine” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-(oxetan-3-yl)pyridine can be achieved through a three-step process involving the synthesis of oxetan-3-ol, followed by the bromination of pyridine and finally the formation of the target compound through a nucleophilic substitution reaction.", "Starting Materials": ["3-hydroxypropanal", "pyridine", "hydrogen bromide", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium borohydride", "tetrahydrofuran", "methanol", "water"], "Reaction": ["Step 1: Synthesis of oxetan-3-ol", "a. Mix 3-hydroxypropanal and pyridine in a round-bottom flask", "b. Add hydrogen bromide dropwise to the mixture while stirring at room temperature", "c. Heat the mixture at 80°C for 2 hours", "d. Cool the mixture and add sodium hydroxide solution to neutralize the mixture", "e. Extract the mixture with ethyl acetate and dry over anhydrous sodium sulfate", "f. Concentrate the solution under reduced pressure to obtain oxetan-3-ol", "Step 2: Bromination of pyridine", "a. Dissolve pyridine in acetic acid and add hydrogen bromide dropwise while stirring at room temperature", "b. Heat the mixture at 80°C for 2 hours", "c. Cool the mixture and add sodium acetate to neutralize the mixture", "d. Extract the mixture with ethyl acetate and dry over anhydrous sodium sulfate", "e. Concentrate the solution under reduced pressure to obtain 5-bromo-2-pyridine", "Step 3: Formation of 5-bromo-2-(oxetan-3-yl)pyridine", "a. Dissolve 5-bromo-2-pyridine in tetrahydrofuran and add sodium borohydride while stirring at room temperature", "b. Add oxetan-3-ol dropwise to the mixture and stir for 2 hours", "c. Quench the reaction by adding methanol and water", "d. Extract the mixture with ethyl acetate and dry over anhydrous sodium sulfate", "e. Concentrate the solution under reduced pressure to obtain 5-bromo-2-(oxetan-3-yl)pyridine"] }

CAS RN

1823351-06-9

Product Name

5-bromo-2-(oxetan-3-yl)pyridine

Molecular Formula

C8H8BrNO

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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